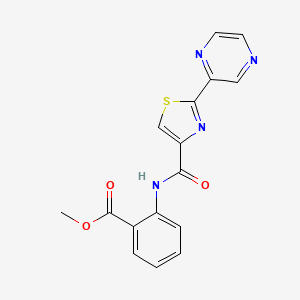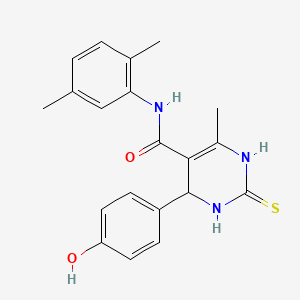
4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 554423-28-8 . It has a molecular weight of 268.38 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The Inchi Code for “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is 1S/C13H20N2O2S/c1-10-7-11 (2)9-15 (8-10)18 (16,17)13-5-3-12 (14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is between 157-158 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Biological Evaluation
"4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline" is a compound that belongs to a class of chemicals with potential for various scientific research applications. This compound shares structural similarities with known bioactive molecules, which suggests its potential for repurposing in various therapeutic areas. For instance, chloroquine derivatives, characterized by their quinoline scaffold, have been explored for their antimalarial effects and potential repurposing for infectious and noninfectious diseases due to their biochemical properties (Njaria, Okombo, Njuguna, & Chibale, 2015). Similarly, tetrahydroisoquinolines, with structural motifs related to quinoline derivatives, have been investigated for therapeutic activities against cancer, malaria, and other diseases (Singh & Shah, 2017).
Anticancer Applications
Compounds with quinoline and isoquinoline structures have shown promise in cancer research. For example, the study of serotonin 5-HT(6) receptor ligands, including compounds with quinoline systems, has suggested their potential role in cognition enhancement and possibly in cancer therapy (Russell & Dias, 2002). The antioxidant properties of certain quinoline derivatives have also been noted for their potential in preventing oxidative stress, a factor in cancer development (de Koning, 2002).
Antimicrobial and Antiviral Research
Chlorogenic acid, structurally related to quinoline derivatives through its polyphenolic nature, demonstrates broad biological activities including antimicrobial and antiviral effects, which highlight the potential of structurally related compounds in infectious disease research (Naveed et al., 2018).
Organic Optoelectronics and OLED Applications
The structure of "4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline" suggests potential applications beyond therapeutics. For instance, BODIPY-based materials, which include quinoline derivatives, have been utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices, indicating the possible utility of this compound in developing new materials for technology applications (Squeo & Pasini, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-16-6-8-19(9-7-16)32(28,29)24-13-26-21-12-23(31-5)22(30-4)11-20(21)25(24)27-14-17(2)10-18(3)15-27/h6-9,11-13,17-18H,10,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXVPZLZUYHEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2810588.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)


![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2810594.png)


![N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2810599.png)




![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)